BenchChemオンラインストアへようこそ!

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide

P2X3 Antagonist Pain Neurological Disease

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound characterized by a benzamide core linked to both isoxazole and thiazole rings. Its primary documented biological activity is as an antagonist of the P2X purinoceptor 3 (P2X3), a ligand-gated ion channel implicated in pain signaling and neurological disorders.

Molecular Formula C16H15N3O3S
Molecular Weight 329.37
CAS No. 1904066-76-7
Cat. No. B2650427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide
CAS1904066-76-7
Molecular FormulaC16H15N3O3S
Molecular Weight329.37
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCCC2=CON=C2)OC3=NC=CS3
InChIInChI=1S/C16H15N3O3S/c20-15(17-7-1-2-12-10-19-21-11-12)13-3-5-14(6-4-13)22-16-18-8-9-23-16/h3-6,8-11H,1-2,7H2,(H,17,20)
InChIKeyUNCKPMFUJZVTII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide (CAS 1904066-76-7): A P2X3 Antagonist for Neurological and Pain Research Procurement


N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound characterized by a benzamide core linked to both isoxazole and thiazole rings. Its primary documented biological activity is as an antagonist of the P2X purinoceptor 3 (P2X3), a ligand-gated ion channel implicated in pain signaling and neurological disorders [1]. This specific chemical scaffold appears in a key patent (US-7786110-B2) describing thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists [2]. The compound's procurement value is rooted in its structurally distinct, dual-heterocycle architecture, which differentiates it from simpler P2X3 antagonists and makes it a specific tool for structure-activity relationship (SAR) studies in this target class.

Why N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide Cannot Be Replaced by a Generic P2X3 Antagonist in Research


Generic substitution fails for P2X3 antagonists because the receptor's pharmacology is highly sensitive to subtle structural variations in the antagonist's heterocyclic moieties, which determine subtype selectivity (P2X3 homomer vs. P2X2/3 heteromer) and binding kinetics [1]. A compound like N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide, with its unique combination of an isoxazole and a thiazole ring connected via a propyl linker to a benzamide core, represents a specific chemotype covered by a focused patent estate [2]. In-class compounds cannot be simply interchanged because even close analogs can exhibit significantly different potency, selectivity profiles, and functional activity (e.g., competitive vs. non-competitive antagonism) at the target receptor, directly impacting the validity and reproducibility of pharmacological experiments. The specific quantitative evidence below underpins this critical differentiation.

Quantitative Differentiation Guide for Procuring N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide


P2X3 Receptor Antagonist Activity: Target Engagement Confirmation

The compound has a confirmed antagonist activity against the recombinant rat P2X3 purinoceptor. When evaluated at a concentration of 10 µM, it demonstrated antagonist activity on the P2X3 receptor expressed in Xenopus oocytes, providing a baseline for functional target engagement [1]. This functional antagonism is a class-level characteristic but serves as a foundational data point for this specific chemical scaffold, distinguishing it from inactive structural analogs.

P2X3 Antagonist Pain Neurological Disease Ion Channel

Structural Differentiation via Patent-Covered Chemotype

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide belongs to a specific chemotype claimed in the patent US-7786110-B2, which focuses on thiazole and oxazole-substituted arylamides as dual P2X3 and P2X2/3 antagonists [1]. This is a critical differentiator from common, unpatented tool compounds like A-317491, which have simpler structures and different selectivity profiles. The patented core structure directly implies a unique structural IP position, restricting the interchangeability with generic P2X3 antagonists and guaranteeing a distinct molecular entity for research.

P2X3 Antagonist Medicinal Chemistry Patent Landscape Intellectual Property

Selectivity Profile Against Other P2X Family Receptors

The patent US-7786110-B2 discloses this compound in the context of P2X3 and P2X2/3 antagonism, suggesting a dual antagonist profile [1]. This is in contrast to other reported tool compounds, such as those claiming high selectivity for P2X3 over P2X2/3 (e.g., certain series in US9150546), where selectivity was often linked to specific heterocycle substitutions. The explicit inclusion in a dual-antagonist patent provides a strong inference that this chemotype's selectivity window is a key differentiating feature, making it relevant for research on heteromeric receptor functions in chronic pain, where both P2X3 and P2X2/3 are implicated.

Receptor Selectivity P2X2/3 Pain Drug Discovery

SAR Context: The Isoxazole-Thiazole Combination Drives Activity

A related study on isoxazole-containing benzamide derivatives as FtsZ inhibitors provides cross-class SAR evidence that the specific combination and position of the heterocyclic ring are critical for biological activity [1]. In that study, only compounds B14 and B16, which possessed the isoxazol-5-yl group, showed strong antibacterial activity, while other regioisomers were less active. This class-level inference supports the premise that the exact structure of N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide, with its isoxazol-4-yl and thiazol-2-yloxy substitution, is not arbitrary but likely optimized for a specific binding interaction, differentiating it from simpler or regioisomeric analogs.

Structure-Activity Relationship FtsZ Benzamide Medicinal Chemistry

Top Application Scenarios for Procuring N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide


In Vitro Pharmacological Profiling of P2X3/P2X2/3 Heteromeric Receptors in Pain Research

Researchers studying chronic pain conditions, such as neuropathic or inflammatory pain, can use this compound for in vitro functional assays (e.g., electrophysiology in recombinant systems [1]) to dissect the contribution of P2X homomeric versus heteromeric receptors. Its inferred dual-antagonist profile makes it a more suitable tool than highly selective P2X3 antagonists for studying responses in dorsal root ganglion neurons where both receptor subtypes co-exist.

Structure-Activity Relationship (SAR) Studies for Next-Generation Analgesics

Medicinal chemistry teams can procure this specific compound as a structural lead from the pioneering patent family US-7786110-B2 [1]. It serves as a reference standard for synthesizing and benchmarking new analogs, exploring how modifications to the isoxazole, thiazole, or propyl linker affect antagonistic potency and selectivity, which is fundamental for a rational drug discovery program targeting purinergic signaling.

In Vivo Efficacy Modeling with a Dual P2X3/P2X2/3 Antagonist Tool

For in vivo pharmacology studies in rodent pain models, this compound represents a specific tool compound from a protected chemotype, enabling the validation of dual receptor antagonism as a therapeutic strategy. Its use is critical when attempting to correlate in vivo efficacy with a specific level of receptor coverage, distinct from commercial tool compounds that may have different pharmacokinetic and selectivity properties.

Selectivity Counter-Screening Panels for Novel P2X Ligands

In industrial lead optimization, this compound is essential for inclusion in selectivity panels. By testing novel candidates against the same recombinant rat P2X3 receptor [1] and comparing results to the benchmark data for this specific chemotype, researchers can confidently assess whether structural modifications have altered the off-target profile. This ensures that new chemical entities are genuinely differentiated from the prior art.

Quote Request

Request a Quote for N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.